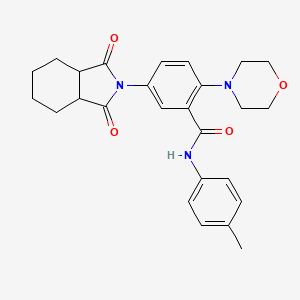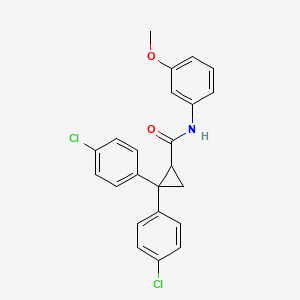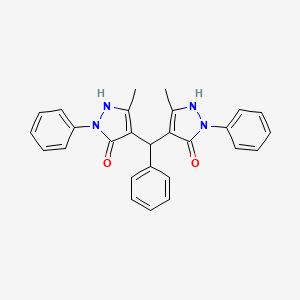![molecular formula C13H18FN3O3 B4016862 (2-fluoro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4016862.png)
(2-fluoro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine
Descripción general
Descripción
The compound of interest falls within a class of chemicals known for their significance in various chemical synthesis processes and potential biological activities. Its structure suggests a combination of a fluorinated nitrophenyl ring and a morpholinylpropylamine, hinting at diverse reactivity and utility in synthetic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including amination, cyclization, and nitration processes. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the use of bromination, amination, and cyclization steps, achieving high yields under mild conditions (Tan Bin, 2010)(Tan Bin, 2010). This highlights the feasibility of synthesizing complex structures through efficient synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to "(2-fluoro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine" can be elucidated using techniques like IR and 1H NMR, which confirm the presence of functional groups and the overall framework of the molecule (Tan Bin, 2010)(Tan Bin, 2010).
Chemical Reactions and Properties
Compounds with fluorinated aromatic systems and nitrogen-containing heterocycles like morpholine exhibit unique reactivities. For instance, the precursor compound 3-fluoro-4-morpholinoaniline is an intermediate in synthesizing antibiotic drugs, demonstrating the role of such structures in producing biologically active molecules (D. B. Janakiramudu et al., 2017)(D. B. Janakiramudu et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments and applications. While specific data for "(2-fluoro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine" is not provided, studies on similar compounds often employ X-ray diffraction to determine crystal structures and infer physical properties (Xuechen Hao et al., 2017)(Xuechen Hao et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, define a compound's utility in synthesis and applications. For example, the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline showcases the compound's chemical versatility and potential for generating a variety of derivatives with significant activities (D. B. Janakiramudu et al., 2017)(D. B. Janakiramudu et al., 2017).
Propiedades
IUPAC Name |
2-fluoro-N-(3-morpholin-4-ylpropyl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O3/c14-12-10-11(17(18)19)2-3-13(12)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYYTVBJPXUSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-morpholinopropyl)-4-nitroaniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4016797.png)

![N-(2,6-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4016803.png)

![N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016811.png)
![4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4016819.png)
![ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4016831.png)
![N~1~-cyclohexyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide](/img/structure/B4016852.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4016853.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4016858.png)


